molecular formula C12H18N4O2 B2750648 N-(2-morpholinopyrimidin-5-yl)isobutyramide CAS No. 1396878-13-9

N-(2-morpholinopyrimidin-5-yl)isobutyramide

Cat. No. B2750648
CAS RN: 1396878-13-9
M. Wt: 250.302
InChI Key: COKTXZSMMNVNGR-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)isobutyramide, also known as MPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPIB is a white crystalline solid that is soluble in water and has a molecular weight of 269.3 g/mol. In

Scientific Research Applications

Herbicidal Activity

N-(2-morpholinopyrimidin-5-yl)isobutyramide: has been investigated for its herbicidal properties. Specifically, a compound called 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (ELC5) derived from this structure has shown promising herbicidal activity against Phalaris minor , a weed commonly found in wheat crop fields. ELC5 demonstrated comparable efficacy to the reference herbicide isoproturon . This research is crucial for sustainable weed management in agriculture.

Photosystem-II D1 Protein Interaction

Computational studies have prioritized lead molecules based on their binding affinity to the D1 protein of Phalaris minor . Among these, This compound derivatives exhibited favorable binding energies and stability. Notably, amino acids such as Ala225, Ser226, Phe227, and Asn229 play essential roles in stabilizing the protein-lead complexes via hydrogen bonds and π-π interactions . Understanding these interactions informs herbicide design and resistance management.

De Novo Design and Synthesis

Researchers have custom-synthesized prioritized lead molecules, including ELC5, to evaluate their herbicidal activity. ELC5’s performance against Phalaris minor underscores its potential as an effective herbicide . This work contributes to the development of novel herbicides with improved specificity and reduced environmental impact.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9(2)11(17)15-10-7-13-12(14-8-10)16-3-5-18-6-4-16/h7-9H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKTXZSMMNVNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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